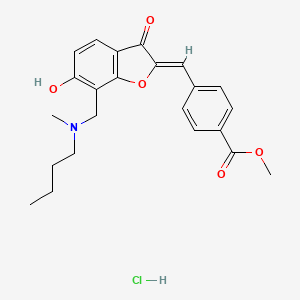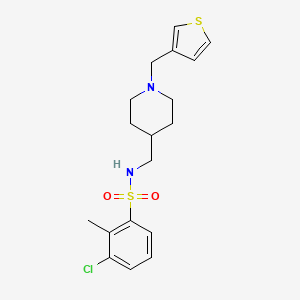![molecular formula C18H18N2O B2529242 N-[2-(2-phenyl-1H-indol-3-yl)ethyl]acetamide CAS No. 4560-07-0](/img/structure/B2529242.png)
N-[2-(2-phenyl-1H-indol-3-yl)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2-phenyl-1H-indol-3-yl)ethyl]acetamide is a compound that falls within the broader class of indole acetamide derivatives. These compounds are of significant interest due to their diverse range of biological activities, including their potential use as opioid agonists, antidepressants, anticancer agents, and their roles in various chemical reactions and interactions within biological systems.
Synthesis Analysis
The synthesis of indole acetamide derivatives can be complex, involving multiple steps and the use of various reagents and catalysts. For instance, the synthesis of opioid kappa agonists involves the methylation of the ethyl linking group and the introduction of various alkyl and aryl substituents, starting from chiral amino acids to achieve compounds with the desired conformation and biological activity . Another example is the synthesis of an anti-inflammatory indole acetamide derivative, which involves stirring specific precursor compounds in dry dichloromethane with the addition of lutidine and TBTU in cooled conditions . Similarly, the synthesis of antidepressant indole acetamide derivatives involves the reaction of triazinoindole with substituted phenyl acetamides .
Molecular Structure Analysis
The molecular structure of indole acetamide derivatives is characterized by the presence of an indole ring, which is a fused structure combining a benzene ring with a pyrrole ring. The indole ring is linked to an acetamide group, which can be further substituted with various functional groups that influence the compound's properties and biological activity. The three-dimensional structure of these compounds can be determined using techniques such as single-crystal X-ray diffraction . Molecular docking studies can also be performed to predict the interaction of these compounds with biological targets, such as the cyclooxygenase domains or the VEGFr receptor [2, 8].
Chemical Reactions Analysis
Indole acetamide derivatives can undergo various chemical reactions, including nucleophilic substitution reactions. For example, N-2-(1-hydroxyindol-3-yl)ethylindole-3-acetamide undergoes nucleophilic substitution at the 1-position with indole in formic acid to yield new compounds . The reactivity of these compounds can be influenced by the presence of substituents on the indole and acetamide moieties, which can affect the electron density and steric hindrance around the reactive centers.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole acetamide derivatives are influenced by their molecular structure. Spectroscopic analyses such as MS, FT-IR, 1H NMR, 13C NMR, UV-visible, and elemental analysis are used to characterize these compounds . The geometry optimization and vibrational analysis of these compounds can be performed using density functional theory calculations, which help in understanding the stability and electronic properties of the molecule . The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the electronic charge transfer within the molecule . Additionally, the antioxidant activity of these compounds can be evaluated using methods such as FRAP and DPPH, revealing their potential as antioxidant agents .
Wissenschaftliche Forschungsanwendungen
Antioxidant Properties
N-[2-(2-phenyl-1H-indol-3-yl)ethyl]acetamide and its derivatives have been investigated for their antioxidant properties. A study by Gopi and Dhanaraju (2020) synthesized N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl acetamide derivatives and evaluated their antioxidant activity. The compounds exhibited considerable activity, comparable to standards, with certain derivatives showing remarkable activity at low concentrations.
Molecular Docking and Anticancer Potential
The potential for anticancer activity of indole acetamide derivatives has been explored. Al-Ostoot et al. (2020) Al-Ostoot et al. (2020) synthesized N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-2-carboxamide-1H-indole and confirmed its anti-inflammatory activity through in silico modeling, targeting cyclooxygenase domains. This compound also exhibited geometrical optimization and interaction energy studies, indicating potential applications in drug development.
Synthesis Techniques and Kinetic Studies
Synthesis and optimization of this compound derivatives are crucial in understanding their potential applications. Magadum and Yadav (2018) Magadum and Yadav (2018) conducted a study on chemoselective acetylation, providing insights into process optimization, mechanism, and kinetics. This research contributes to the development of efficient synthesis methods for these compounds.
Antimicrobial and Cytotoxic Activities
Several studies have focused on the antimicrobial and cytotoxic activities of this compound derivatives. Kaplancıklı et al. (2012) Kaplancıklı et al. (2012) synthesized N-(9-Ethyl-9H-carbazole-3-yl)-2-(phenoxy)acetamide derivatives and evaluated their antimicrobial activity and cytotoxicity, revealing significant findings against various pathogens. Additionally, Sharma et al. (2018) Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and confirmed its anticancer activity through in silico modeling.
Wirkmechanismus
Target of Action
The primary target of N-[2-(2-phenyl-1H-indol-3-yl)ethyl]acetamide is the RNA-dependent RNA polymerase (RdRp) of certain viruses . RdRp is an essential enzyme in the life cycle of RNA viruses and is responsible for the replication of the viral genome .
Mode of Action
This compound specifically inhibits the RdRp of viruses, thereby preventing the replication of the viral genome . This inhibition results in a decrease in viral replication, reducing the overall viral load .
Biochemical Pathways
It is known that the compound interferes with the viral replication process by inhibiting the rdrp enzyme . This disruption in the replication process can lead to a decrease in the production of new virus particles .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of viral replication . By targeting and inhibiting the RdRp enzyme, the compound prevents the virus from replicating its genome, thereby reducing the production of new virus particles .
Eigenschaften
IUPAC Name |
N-[2-(2-phenyl-1H-indol-3-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-13(21)19-12-11-16-15-9-5-6-10-17(15)20-18(16)14-7-3-2-4-8-14/h2-10,20H,11-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQLWCNLJLSDBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=C(NC2=CC=CC=C21)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-hydroxyethyl)-5-(2-phenylethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2529160.png)
![2-(2-chlorophenyl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2529161.png)
![N-Cyclopropyl-N-[1-(2-fluorophenyl)ethyl]prop-2-enamide](/img/structure/B2529162.png)
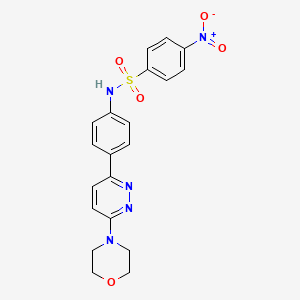
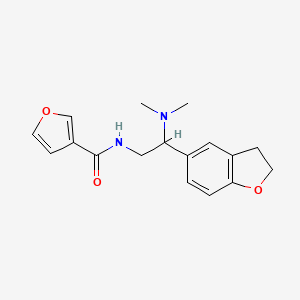

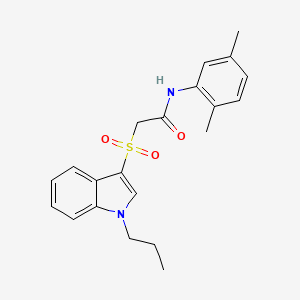
![2-Chloro-3-[(4-fluoro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2529171.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-ethoxy-5-hydroxy-1H-pyrazole-4-carbaldehyde O-[4-(trifluoromethyl)benzyl]oxime](/img/structure/B2529175.png)
![N-({2-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2529177.png)
![[5-acetamido-3,4-diacetyloxy-6-[4-[(E)-3-phenylprop-2-enoyl]phenoxy]oxan-2-yl]methyl acetate](/img/structure/B2529178.png)
